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Compound of Interest

Compound Name: Meso-tartrate

Cat. No.: B1217512 Get Quote

Introduction

Meso-tartaric acid, a diastereomer of tartaric acid, is an achiral molecule possessing two

stereocenters of opposite configuration. This unique structural feature imparts distinct

spectroscopic properties. This technical guide provides an in-depth analysis of meso-tartaric

acid using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering

valuable data and experimental protocols for researchers, scientists, and professionals in drug

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For meso-tartaric acid, both ¹H and ¹³C NMR are

instrumental in confirming its identity and purity.

¹H NMR Spectroscopy Data

The proton NMR spectrum of meso-tartaric acid is relatively simple due to the molecule's

symmetry.
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Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~4.5 Singlet 2H 2 x -CH(OH)

~11.5 Broad Singlet 2H 2 x -COOH

Note: The chemical shift of the acidic proton (-COOH) can vary significantly depending on the

solvent and concentration.

¹³C NMR Spectroscopy Data

The carbon NMR spectrum further confirms the symmetrical nature of meso-tartaric acid.[1]

Chemical Shift (δ) ppm Assignment

~74 2 x -CH(OH)

~175 2 x -COOH

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[2] The IR spectrum of meso-tartaric acid shows

characteristic absorptions for the hydroxyl and carboxylic acid groups.[3][4][5]

Characteristic IR Absorption Bands
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Frequency Range

(cm⁻¹)
Intensity Vibration Functional Group

3500 - 2500 Strong, Very Broad O-H Stretch
Carboxylic Acid O-H

and Alcohol O-H

~1730 Strong, Sharp C=O Stretch Carboxylic Acid C=O

1450 - 1300 Medium O-H Bend Carboxylic Acid O-H

1300 - 1000 Strong C-O Stretch
Alcohol and

Carboxylic Acid C-O

Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality and

reproducible spectroscopic data.

1. NMR Spectroscopy Protocol

This protocol outlines the steps for preparing a sample of meso-tartaric acid for NMR analysis.

Materials:

Meso-tartaric acid (5-25 mg)[6]

Deuterated solvent (e.g., D₂O, DMSO-d₆), 0.6-0.7 mL

NMR tube and cap

Pipette

Vortex mixer

Procedure:

Sample Preparation:

Weigh approximately 5-25 mg of dry meso-tartaric acid.[6]
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Transfer the solid into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a

pipette. Deuterium oxide (D₂O) is a common solvent for tartaric acid.[1][7]

Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth

according to the instrument's specifications.

Place the sample into the NMR magnet.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Acquire the ¹H NMR spectrum. A standard pulse-acquire experiment is typically sufficient.

For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the

spectrum and enhance sensitivity.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the spectrum using the residual solvent peak or an internal standard like TMS.

[8]

2. IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid

sample.

Materials:

Meso-tartaric acid (a small amount)

Spatula

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_147-73-9_13CNMR.htm
https://spectrabase.com/compound/2YBEZkjaZgu
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ATR-FTIR Spectrometer

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g.,

isopropanol) and a soft, lint-free cloth.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

Sample Analysis:

Place a small amount of meso-tartaric acid powder onto the center of the ATR crystal

using a clean spatula.

Lower the ATR anvil and apply pressure to ensure good contact between the sample and

the crystal.

Acquire the sample spectrum.

Clean the ATR crystal and anvil thoroughly after the measurement.

Data Processing:

The software will automatically subtract the background spectrum from the sample

spectrum.

Identify and label the major absorption peaks in the final spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like meso-tartaric acid.
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Workflow for Spectroscopic Analysis of Meso-Tartaric Acid
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Caption: Workflow for the spectroscopic analysis of meso-tartaric acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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